BenchChemオンラインストアへようこそ!

3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one

Medicinal Chemistry Serotonin Antagonists Intermediate Synthesis

3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 84946-18-9) is a functionalized pyrido[1,2-a]pyrimidin-4-one featuring methyl groups at the 2- and 7-positions and a primary hydroxyethyl group at the 3-position (C12H14N2O2, MW 218.25 g/mol). This compound belongs to a privileged heterocyclic class extensively explored for serotonergic and antihypertensive agents, serving as the direct synthetic precursor to the selective 5-HT2 receptor antagonist R 56413 via alkylation of the terminal alcohol.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 84946-18-9
Cat. No. B12919130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one
CAS84946-18-9
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)CCO)C)C=C1
InChIInChI=1S/C12H14N2O2/c1-8-3-4-11-13-9(2)10(5-6-15)12(16)14(11)7-8/h3-4,7,15H,5-6H2,1-2H3
InChIKeyLKDLUQYXKRFMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 84946-18-9): Core Scaffold and Procurement Baseline for Serotonergic Probe Synthesis


3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 84946-18-9) is a functionalized pyrido[1,2-a]pyrimidin-4-one featuring methyl groups at the 2- and 7-positions and a primary hydroxyethyl group at the 3-position (C12H14N2O2, MW 218.25 g/mol) . This compound belongs to a privileged heterocyclic class extensively explored for serotonergic and antihypertensive agents, serving as the direct synthetic precursor to the selective 5-HT2 receptor antagonist R 56413 via alkylation of the terminal alcohol [1].

Why Generic Pyrido[1,2-a]pyrimidin-4-ones Cannot Replace 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one in 5-HT2 Antagonist Synthesis


The hydroxyethyl substituent at the 3-position is the essential synthetic handle for introducing the N-alkylpiperidine pharmacophore required for 5-HT2 receptor engagement. Analogues lacking this specific functional group (e.g., 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) or bearing a different leaving group at the 3-position (e.g., the 3-(2-chloroethyl) variant, CAS 58837-31-3 ) necessitate entirely different reaction sequences and yield divergent derivative profiles. The concurrent 2,7-dimethyl substitution pattern directs the regiochemistry of the fused bicyclic system and influences the electron density of the core, differentiating it from the 9-hydroxy-2-methyl series (US 7,723,518 B2 [1]). Procurement of this specific intermediate is therefore mandatory for reproducing the R 56413 series and related 2,7-dimethyl-3-aminoalkyl-pyrido[1,2-a]pyrimidin-4-ones.

Quantitative Differentiation Evidence for 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one (84946-18-9) vs. Closest Analogs


Synthetic Utility: Terminal Alcohol as a Superior Leaving Group Precursor vs. Chloroethyl Analog

The title compound's primary alcohol at the 3-position enables direct conversion to the mesylate or tosylate, or halogenation to the chloroethyl derivative, providing a versatile branching point for parallel derivatization. In contrast, the pre-formed 3-(2-chloroethyl) analog (CAS 58837-31-3) is restricted to direct nucleophilic displacement, limiting the scope of accessible amines and increasing the risk of elimination side products . In the synthesis of R 56413, the hydroxyethyl intermediate undergoes in situ activation to afford the 3-[2-[4-[bis(4-fluorophenyl)methylene]piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one pharmacophore, a transformation documented in the primary pharmacological literature [1].

Medicinal Chemistry Serotonin Antagonists Intermediate Synthesis

Chromatographic Differentiation: Validated Reverse-Phase HPLC Separation Method vs. Unspecified Pyrido[1,2-a]pyrimidin-4-ones

A specific reverse-phase HPLC method using a Newcrom R1 mixed-mode column (acetonitrile/water/phosphoric acid mobile phase) has been established for the separation and purity assessment of this compound [1]. The method provides a retention mechanism distinct from standard C18 columns due to low silanol activity, enabling resolution of the hydroxyethyl compound from closely related pyrido[1,2-a]pyrimidin-4-one impurities. No equivalent validated method is publicly available for the 3-(2-chloroethyl) or 9-hydroxy analogs on this column chemistry.

Analytical Chemistry Quality Control HPLC Method Development

Lipophilicity Differentiation: Computed LogP Distinction Between 2,7-Dimethyl and 9-Hydroxy-2-methyl Regioisomers

The computed partition coefficient (LogP) of the target compound is 0.879 [1], reflecting the balance between the hydrophobic 2,7-dimethyl substitution and the polar hydroxyethyl group. The 9-hydroxy-3-(2-hydroxyethyl)-2-methyl regioisomer (CAS 181525-38-2), which bears an additional hydroxyl on the pyridine ring, exhibits substantially lower lipophilicity. This difference in LogP influences solubility, membrane permeability, and the chromatographic behavior of downstream derivatives, making the target compound a more suitable starting point for CNS-targeted agents where moderate lipophilicity is desired [2].

Physicochemical Properties Lipophilicity Drug Design

Pharmacological Pedigree: Validated Role as Direct Intermediate for In Vivo-Characterized 5-HT2 Antagonist R 56413 vs. Untested Analogs

The title compound is the immediate precursor to R 56413 (3-[2-[4-[bis(4-fluorophenyl)methylene]piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one), a compound that has undergone direct head-to-head in vivo comparison with ketanserin, ritanserin (R 55667), and butanserin (R 53393) in the spontaneously hypertensive rat model [1]. R 56413 demonstrated dose-dependent blood pressure reduction via combined 5-HT2 and α1-adrenoceptor blockade, with relatively weaker α-adrenolytic properties compared to ketanserin [2]. No other 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate has an associated derivative with this level of in vivo pharmacological characterization.

In Vivo Pharmacology 5-HT2 Receptor Antihypertensive Agents

High-Impact Application Scenarios for 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one Based on Quantitative Evidence


Synthesis of 5-HT2 Receptor Antagonist Libraries via Late-Stage Diversification of the Hydroxyethyl Handle

The terminal hydroxyethyl group serves as a universal derivatization point for generating focused libraries of 3-aminoalkyl-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-ones. Activation to the mesylate or direct Mitsunobu coupling enables introduction of diverse amine pharmacophores without the limitations imposed by pre-halogenated intermediates [1]. This scenario is directly supported by the documented conversion of the title compound to R 56413, a mixed 5-HT2/α1 antagonist with established in vivo efficacy in the spontaneously hypertensive rat model [2].

Analytical Reference Standard for HPLC Method Development and Impurity Profiling of Pyrido[1,2-a]pyrimidin-4-one Drug Candidates

The availability of a validated Newcrom R1 reverse-phase HPLC method (acetonitrile/water/phosphoric acid mobile phase, scalable to preparative separation) [1] positions this compound as a qualified analytical reference standard. Procurement for quality control laboratories enables immediate deployment of a documented separation protocol for purity assessment of both the intermediate and its downstream alkylated products, reducing method development cycle time.

Pharmacokinetic Probe Synthesis Using the Intrinsic UV Chromophore of the Pyrido[1,2-a]pyrimidin-4-one Core

The fused bicyclic pyrido[1,2-a]pyrimidin-4-one system provides a strong UV chromophore suitable for HPLC-UV detection in pharmacokinetic studies. The SIELC application note explicitly states that the HPLC method is suitable for pharmacokinetic applications [1]. Coupled with the moderate LogP of 0.879 [1], the compound and its derivatives are well-suited for in vitro ADME screening without requiring additional fluorescent or radiolabeled tags.

Regiochemical Comparator for Structure-Activity Relationship Studies Differentiating 2,7-Dimethyl from 9-Hydroxy-2-methyl Pyrido[1,2-a]pyrimidin-4-ones

The distinct substitution pattern (2,7-dimethyl vs. 9-hydroxy-2-methyl) enables systematic SAR studies probing the effect of ring substitution on 5-HT2 receptor affinity. The higher computed LogP (0.879) [1] of the title compound relative to the 9-hydroxy series [2] predicts superior CNS penetration, making it the scaffold of choice for centrally acting serotonergic agents while the 9-hydroxy series serves as a comparator for peripheral selectivity.

Quote Request

Request a Quote for 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.